molecular formula C17H26N2 B3021337 N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine CAS No. 1119452-38-8

N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Cat. No.: B3021337
CAS No.: 1119452-38-8
M. Wt: 258.4 g/mol
InChI Key: OCPFRXNJHYZCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₂₆N₂ Molecular Weight: 258.41 g/mol IUPAC Name: N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine CAS Registry Number: 1119452-38-8 .

This compound features a tetrahydroquinoline core with an ethyl group at position 1 and a cyclopentylamine substituent attached via a methylene bridge at position 4. The tetrahydroquinoline moiety imparts partial aromaticity, while the cyclopentylamine group contributes to steric bulk and lipophilicity. Classified as an amine, its reactivity is influenced by the lone pair on the nitrogen atom, enabling interactions with acidic protons or electrophilic species .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-19-11-5-6-15-12-14(9-10-17(15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFRXNJHYZCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CNC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174184
Record name N-Cyclopentyl-1-ethyl-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-38-8
Record name N-Cyclopentyl-1-ethyl-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-1-ethyl-1,2,3,4-tetrahydro-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Alkylation: The quinoline derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(2-Chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine

Molecular Formula : C₁₇H₂₀ClN₂O
Key Substituents :

  • Chlorine at position 2 (electron-withdrawing).
  • Ethoxy group at position 6 (electron-donating).
  • Cyclopentylamine via methylene bridge at position 3 .
Property Target Compound 2-Chloro-6-ethoxy Analog
Molecular Weight 258.41 g/mol ~305.82 g/mol (estimated)
Substituent Effects Ethyl (electron-donating) Cl (EWG), OEt (EDG)
Lipophilicity (LogD) Not reported Higher polarity due to Cl/OEt

Implications :

  • The chloro group in the analog may reduce electron density in the quinoline ring, altering reactivity in electrophilic substitutions.
  • Ethoxy and chlorine substituents could enhance solubility in polar solvents compared to the ethyl group in the target compound .

6-Methyl-1,2,3,4-tetrahydroquinoline

Molecular Formula : C₁₀H₁₃N
Key Features :

  • Lacks ethyl and cyclopentylamine groups.
  • Simpler structure with a methyl group at position 6 .
Property Target Compound 6-Methyl Analog
Molecular Weight 258.41 g/mol 147.22 g/mol
Functional Groups Ethyl, cyclopentylamine Methyl only
Applications Discontinued research chemical Intermediate in dye synthesis

Implications :

N,N-Bis((1H-pyrazol-1-yl)methyl)cyclopentanamine Ligands

Key Features :

  • Cyclopentylamine linked to pyrazolylmethyl groups.
  • Used in coordination chemistry (e.g., Cu(II), Co(II) complexes) .
Property Target Compound Pyrazolylmethyl Ligands
Backbone Tetrahydroquinoline Pyrazole rings
Applications Not specified Catalysis, material science

Implications :

  • The tetrahydroquinoline core in the target compound may offer π-π stacking interactions, whereas pyrazole-based ligands provide N-donor sites for metal coordination .

Research Findings and Limitations

  • Theoretical Reactivity: The ethyl group in the target compound may enhance electron density in the quinoline ring, favoring nucleophilic attacks compared to chloro-substituted analogs .

Biological Activity

N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CAS No. 1119452-38-8) is a compound of interest due to its potential biological activity and therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H26N2C_{17}H_{26}N_{2}, with a molecular weight of 258.40 g/mol. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC17H26N2
Molecular Weight258.40 g/mol
CAS Number1119452-38-8
InChI KeyNot available

Research indicates that compounds derived from tetrahydroquinoline structures exhibit various biological activities, primarily through interactions with neurotransmitter systems and modulation of neuroprotective pathways. The following mechanisms have been observed:

  • Neuroprotection : Similar compounds have shown neuroprotective effects against neurotoxins such as MPTP and rotenone by scavenging free radicals and inhibiting monoamine oxidase (MAO) activity .
  • Dopamine Regulation : Tetrahydroquinoline derivatives influence dopamine metabolism, which may be beneficial in treating disorders like Parkinson's disease .
  • Antagonism of Glutamatergic System : These compounds may antagonize glutamate receptors, providing a protective effect against excitotoxicity .

Case Studies and Research Findings

  • Neuroprotective Studies : In rodent models, derivatives of tetrahydroquinoline have demonstrated significant neuroprotective properties. One study highlighted the ability of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) to reduce behavioral syndromes induced by neurotoxins . This suggests that this compound may exhibit similar protective effects.
  • Behavioral Impact : In studies involving cocaine self-administration in rats, compounds with similar structures have shown potential in reducing cravings and withdrawal symptoms . This indicates a possible application in addiction therapy.
  • Pharmacological Potential : A review of various studies suggests that tetrahydroquinoline derivatives could serve as candidates for developing new treatments for neurodegenerative diseases due to their multifaceted mechanisms of action .

Table: Overview of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionScavenging free radicals; MAO inhibition ,
Dopamine ModulationAltered dopamine metabolism
Addiction TreatmentReduced cravings in animal models

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Reductive amination : Cyclopentanamine can react with a tetrahydroquinoline-derived aldehyde under hydrogenation conditions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during alkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How can researchers validate the crystallographic structure of this compound?

  • Methodological Answer :

  • X-ray diffraction : Use SHELX software for structure solution and refinement. Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) .
  • Platon toolkit : Check for missed symmetry, solvent accessibility, and hydrogen-bonding networks to resolve ambiguities .
  • CIF deposition : Submit crystallographic data to the CSD to ensure reproducibility .

Advanced Research Questions

Q. What methodologies enable chiral resolution of stereoisomers in this compound?

  • Methodological Answer :

  • Chiral stationary phases : Use Chiralpak AD-H columns with supercritical fluid chromatography (SFC) or HPLC. Optimize mobile phases (e.g., 50% isopropyl alcohol/CO2_2 with 0.2% diethylamine) for enantiomer separation .
  • Optical rotation and NMR : Assign absolute configuration via [α]D[\alpha]_D measurements and 1H^1H-NOESY for spatial correlations .
  • Stereochemical synthesis : Employ chiral auxiliaries (e.g., homoproline derivatives) for asymmetric synthesis to avoid resolution steps .

Q. How can computational modeling predict the biological or catalytic activity of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) or metal centers (e.g., Zn2+^{2+}) for catalytic applications .
  • Molecular dynamics (MD) : Simulate stability in solvent (e.g., acetonitrile) using GROMACS. Analyze RMSD and ligand-binding free energy (MM-PBSA) .
  • QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity using Gaussian-based DFT calculations .

Q. What experimental approaches resolve contradictions in catalytic performance data for cyclopentanamine-derived complexes?

  • Methodological Answer :

  • Kinetic studies : Compare polymerization rates (e.g., methyl methacrylate) under controlled conditions (temperature, solvent). Use 1H^1H NMR to monitor monomer conversion .
  • Spectroscopic validation : Employ EXAFS or EPR to confirm metal-ligand coordination modes in Zn2+^{2+}/Cd2+^{2+} complexes .
  • Statistical analysis : Apply multivariate regression to isolate factors (e.g., ligand steric effects) causing variability in catalytic efficiency .

Q. How can researchers assess the pharmacological potential of this compound in natural product extracts?

  • Methodological Answer :

  • Bioactivity assays : Test for enzyme inhibition (e.g., acetylcholinesterase) via spectrophotometric methods. Use cytotoxicity assays (MTT) on cell lines (e.g., HEK293) .
  • Metabolite profiling : Combine GC-MS or LC-HRMS with molecular networking (GNPS) to identify cyclopentanamine derivatives in extracts .
  • ADME prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier penetration, and metabolic stability .

Data Management and Validation

Q. How should researchers address discrepancies between experimental and computational structural data?

  • Methodological Answer :

  • Cross-validation : Compare DFT-optimized geometries with X-ray data. Adjust computational parameters (basis sets, solvation models) to minimize RMSD .
  • Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor vs. R-free) using SHELXL .
  • Database mining : Query the CSD for analogous structures to identify trends in bond distortions or packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.